Riboflavin-13C,15N2

描述

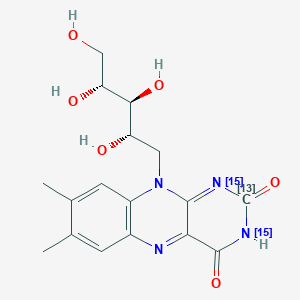

Riboflavin-13C,15N2 is a stable isotope-labeled form of riboflavin (vitamin B2), where specific carbon and nitrogen atoms are replaced with their stable isotopes, carbon-13 (13C) and nitrogen-15 (15N). This compound retains the biological activity of riboflavin, functioning as a cofactor in redox reactions while enabling precise tracking in metabolic, enzymatic, and biochemical studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) . It is synthesized with high isotopic purity (≥98 atom% for 13C and 15N) and chemical purity (≥97%), ensuring minimal interference in experimental results . Applications span nutrient metabolism research, enzyme mechanism studies, and tracer assays in cellular systems .

属性

分子式 |

C17H20N4O6 |

|---|---|

分子量 |

379.34 g/mol |

IUPAC 名称 |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1 |

InChI 键 |

AUNGANRZJHBGPY-LFHFTARISA-N |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

产品来源 |

United States |

准备方法

Chemical Synthesis Approaches

The direct chemical synthesis of riboflavin isotopologues, including this compound, involves multi-step organic synthesis starting from isotope-labeled precursors. Key steps include:

Condensation Reactions: For example, condensation of 3-hydroximino-2-butanone with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione yields lumazine intermediates labeled at specific carbon positions using 13C-labeled acetyl derivatives.

Reduction and Coupling: Synthetic routes involve catalytic reductions and coupling of ribose derivatives with substituted anilines, followed by modifications to introduce isotope labels at desired positions.

These chemical methods allow selective incorporation of isotopes into the riboflavin molecule, though they require sophisticated organic synthesis techniques and isotope-labeled starting materials.

Enzymatic Synthesis Using Riboflavin Synthase

A highly efficient and selective method involves enzymatic conversion of isotope-labeled lumazine intermediates into riboflavin using the enzyme riboflavin synthase:

The enzyme catalyzes the conversion of 6,7-dimethyl-8-ribityllumazine to riboflavin with near-quantitative yield.

By using 13C- and 15N-labeled precursors in the lumazine synthesis step, the resulting riboflavin is isotopically labeled at precise positions.

This method offers high specificity and isotopic purity, suitable for preparing this compound for research applications.

Enzymatic Phosphorylation to Flavin Mononucleotide and Flavin Adenine Dinucleotide

Further enzymatic modifications can convert this compound into labeled flavin nucleotides (FMN and FAD) using bifunctional enzymes such as Corynebacterium ammoniagenes FAD synthetase:

This enzyme exhibits riboflavin kinase and adenylyltransferase activities, phosphorylating riboflavin to FMN and subsequently adenylating FMN to FAD.

Using isotopically labeled riboflavin and ATP, stable isotope-labeled FMN and FAD can be synthesized enzymatically with high efficiency and verified isotopic incorporation by mass spectrometry.

Microbial Biosynthesis and Metabolic Engineering

Microbial Production of Riboflavin Isotopologues

Microorganisms such as Bacillus subtilis, Escherichia coli, and Corynebacterium ammoniagenes have been engineered for high-yield riboflavin production:

Genetic modifications include overexpression of riboflavin biosynthesis pathway genes and regulatory elements to enhance precursor supply and enzymatic activity.

Feeding of 13C- and 15N-labeled substrates (e.g., labeled glucose, ammonium salts) to these strains can lead to biosynthesis of isotopically labeled riboflavin, including this compound.

This biosynthetic approach is cost-effective for large-scale production but requires careful optimization of culture conditions and isotope incorporation efficiency.

Biosynthetic Pathway Overview

The riboflavin biosynthetic pathway in bacteria involves:

Conversion of ribulose-5-phosphate into 3,4-dihydroxy-2-butanone-4-phosphate and GTP cyclohydrolase II activity.

Subsequent condensation to form lumazine intermediates catalyzed by lumazine synthase.

Final conversion to riboflavin by riboflavin synthase.

Genetic engineering targets genes such as ribAB, ribH, ribE, and ribFC to optimize riboflavin yield and isotopic labeling.

Analytical Verification and Application

Mass Spectrometry Characterization

This compound is characterized by its molecular weight increase corresponding to the isotopic substitutions:

| Parameter | Value |

|---|---|

| Molecular Formula | C16 13C1 H20 N2 15N2 O6 |

| Molecular Weight | 379.34 g/mol |

| Mass Spectrometry Parent Ion (m/z) | ~383 (due to isotopic labels) |

Mass spectrometry methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to confirm isotopic purity and quantify this compound in biological samples.

Use as Internal Standard

This compound serves as an internal standard in quantitative bioanalysis for:

Accurate measurement of endogenous riboflavin levels in plasma and tissues.

Pharmacokinetic and metabolic studies.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: Riboflavin-13C,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of riboflavin, while reduction reactions may yield reduced forms.

科学研究应用

Metabolic Studies

1.1 Role in Cellular Metabolism

Riboflavin is integral to cellular redox metabolism. Its derivatives, FMN and FAD, are essential cofactors for various flavoproteins involved in electron transport chains and metabolic pathways. Research has shown that Riboflavin-13C,15N2 can be utilized to trace metabolic pathways involving riboflavin and its derivatives in living organisms. For instance, studies have demonstrated that riboflavin biosynthesis pathways can be modulated in mycobacteria using isotopically labeled riboflavin to assess its assimilation and utilization under different conditions .

1.2 Investigating Cancer Metabolism

This compound has been employed in cancer research to explore metabolic alterations in tumor cells. A study identified riboflavin metabolism as a potential therapeutic target in pancreatic ductal adenocarcinoma (PDAC). The research highlighted how the inhibition of riboflavin metabolism could suppress tumor growth when combined with other therapeutic agents . The isotopic labeling allowed for precise tracking of metabolic changes and provided insights into the efficacy of dual-targeting strategies involving riboflavin metabolism.

Drug Development

2.1 Antimicrobial Targets

The unique properties of this compound make it a valuable tool in drug development, particularly for targeting bacterial pathogens. The compound has been investigated for its role in identifying novel antimicrobial agents that inhibit riboflavin-utilizing enzymes specific to bacteria but absent in humans. This specificity presents an opportunity for developing selective antimicrobial therapies .

2.2 Clinical Pharmacology

Recent studies have explored the potential of riboflavin as a biomarker for drug interactions involving the breast cancer resistance protein (BCRP). While preclinical data suggested that riboflavin could serve as an endogenous biomarker for BCRP inhibition, clinical studies indicated variability in plasma riboflavin levels among participants when administered alongside BCRP inhibitors . This highlights the importance of this compound in pharmacokinetic studies aimed at understanding drug metabolism and interactions.

Nutritional Research

3.1 Human Milk Studies

Research has also utilized this compound to investigate the nutritional composition of human milk. Studies have shown that lipid-based nutrient supplements can significantly increase free riboflavin levels in human milk, which is crucial for infant health . The isotopic labeling aids in quantifying riboflavin concentrations and understanding its bioavailability during lactation.

Data Tables

Case Studies

Case Study 1: Mycobacterial Studies

A study utilized this compound to analyze gene silencing effects on mycobacterial viability. Results indicated that both Mycobacterium smegmatis and Mycobacterium tuberculosis could assimilate exogenous riboflavin at high concentrations despite lacking a canonical transporter .

Case Study 2: Pancreatic Cancer

In another investigation focusing on pancreatic cancer cell lines, researchers demonstrated that targeting riboflavin metabolism could enhance the efficacy of standard treatments like MEK inhibitors. The isotopic labeling enabled detailed tracking of metabolic shifts within cancer cells during treatment regimens .

作用机制

Riboflavin-13C,15N2 exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential cofactors in various enzymatic reactions . These cofactors play a crucial role in energy metabolism, redox reactions, and the synthesis of other essential biomolecules . The molecular targets and pathways involved include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase .

相似化合物的比较

Comparison with Similar Compounds

2.1. Isotopic Labeling Patterns and Purity

- Riboflavin-13C,15N2 : Labeled with one 13C and two 15N atoms. The isotopic purity is ≥98 atom%, and chemical purity ≥97%, optimized for MS and NMR sensitivity .

- Riboflavin-(dioxopyrimidine-13C4,15N2) : Features four 13C and two 15N atoms localized on the dioxopyrimidine ring. This specific labeling enhances resolution in MS fragmentation patterns, particularly for studying ring-specific interactions in enzymatic binding . Isotopic purity is ≥98 atom%, with a higher mass shift (M+6) compared to this compound (M+3) .

- Non-labeled Riboflavin: Lacks isotopic labels, limiting its utility in tracer studies but remaining essential for general biochemical assays and nutritional studies .

Key Insight : The choice between this compound and dioxopyrimidine-labeled variants depends on the required analytical precision. For example, dioxopyrimidine-13C4,15N2 is superior for probing interactions at the isoalloxazine ring, while this compound offers broader metabolic tracing .

2.2. Physicochemical Properties

- Solubility: this compound exhibits solubility similar to unlabeled riboflavin, typically in aqueous buffers and polar solvents. However, isotopic substitution may slightly alter solubility in organic solvents due to minor changes in molecular polarity .

- Stability : Both labeled forms are stable under recommended storage conditions (-20°C in inert atmosphere), but prolonged exposure to light or moisture can degrade the isoalloxazine structure, analogous to unlabeled riboflavin .

- Melting Point : this compound decomposes near 290°C, consistent with unlabeled riboflavin. The dioxopyrimidine-labeled variant shows similar thermal stability .

2.4. Commercial Availability and Cost

- This compound: Priced at $872 per 1 mg (Santa Cruz Biotechnology), reflecting the cost of isotopic enrichment and purification .

- Dioxopyrimidine-13C4,15N2 : Higher cost due to additional labeling complexity (e.g., ≥98 atom% purity for four 13C atoms) .

- Non-labeled Riboflavin: Significantly cheaper (e.g., $50–$100 per gram), suitable for non-tracer applications .

Tabulated Comparison

| Parameter | This compound | Riboflavin-(dioxopyrimidine-13C4,15N2) | Non-labeled Riboflavin |

|---|---|---|---|

| Isotopic Labeling | 1×13C, 2×15N | 4×13C, 2×15N (dioxopyrimidine ring) | None |

| Isotopic Purity | ≥98 atom% | ≥98 atom% | N/A |

| Chemical Purity | ≥97% | ≥97% (CP) | ≥99% |

| Key Application | Broad metabolic tracing | Enzyme-substrate interaction studies | General biochemistry |

| Cost (per mg) | $872 | \sim$1,200 (estimated) | ~$0.05–$0.10 |

| Storage Conditions | -20°C (inert atmosphere) | -20°C | Room temperature (dark) |

Research Findings and Challenges

- Sensitivity in Detection : this compound improves detection limits in MS by 3–5× compared to unlabeled riboflavin, as seen in studies tracking flavin dynamics in Campylobacterota nitrogen fixation .

- Limitations : Despite high purity, cross-contamination risks during synthesis (e.g., residual 14N or 12C) require validation via LC-MS/MS, as highlighted in saxitoxin biosynthesis studies .

- Emerging Alternatives : Newer analogs like 13C4,15N2-labeled compounds offer enhanced resolution but remain cost-prohibitive for large-scale studies .

常见问题

Basic Research Questions

Q. How can Riboflavin-13C,15N2 be synthesized and characterized to ensure isotopic integrity?

- Methodology : Synthesis typically involves replacing natural carbon and nitrogen atoms in riboflavin with ¹³C and ¹⁵N isotopes at specific positions (e.g., the dioxopyrimidine ring). Characterization requires high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) to confirm isotopic enrichment and structural integrity. For purity, use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV-Vis detection, ensuring ≥98% isotopic purity and ≥97% chemical purity .

Q. What experimental protocols are critical for validating the stability of this compound in aqueous solutions?

- Methodology : Conduct stability studies under varying pH, temperature, and light conditions. Use spectrophotometry to monitor degradation (e.g., loss of fluorescence at 520–540 nm). Isotopic stability can be assessed via LC-MS/MS to detect potential isotopic exchange or degradation products. Include negative controls with unlabeled riboflavin to benchmark stability .

Q. How should researchers design experiments to ensure reproducibility when using this compound as a tracer?

- Methodology : Follow NIH guidelines for preclinical studies, including detailed reporting of incubation times, concentrations, and environmental conditions (e.g., oxygen levels). Use triplicate samples and internal standards (e.g., ¹³C-glucose) to normalize data. Document all steps in supplemental materials, adhering to journal-specific formatting (e.g., Beilstein Journal guidelines) .

Advanced Research Questions

Q. How can researchers address discrepancies in nitrogen fixation rates when using this compound as a tracer in aquatic systems?

- Methodology : Compare ¹⁵N₂ bubble injection vs. dissolved ¹⁵N₂ equilibration methods, as gas-phase disequilibrium can underestimate fixation rates by up to 72%. Use meta-analysis to quantify systematic errors and calibrate measurements with parallel acetylene reduction assays. Validate gas purity via gas chromatography to rule out contaminants like ¹⁵N-ammonium or nitrous oxide .

Q. What strategies optimize the detection of isotopic enrichment in metabolic flux studies using this compound?

- Methodology : Employ high-sensitivity LC-MS/MS with multiple reaction monitoring (MRM) to track labeled metabolites. For complex matrices (e.g., cell lysates), use solid-phase extraction (SPE) to reduce background noise. Normalize data to internal isotopic standards (e.g., ¹³C-glutathione) and apply kinetic modeling to distinguish de novo synthesis from recycling pathways .

Q. How can contamination in commercial ¹⁵N₂ gas stocks impact this compound-based studies, and how is this mitigated?

- Methodology : Contaminants (e.g., ¹⁵N-nitrate or ammonium) can artificially inflate nitrogen fixation rates. Pre-test gas stocks using ion chromatography or chemiluminescence. If contamination is detected, use purification systems (e.g., cryogenic traps) or switch to electrolytic ¹⁵N₂ generation. Report purity thresholds in methods to ensure cross-study comparability .

Q. What advanced statistical approaches are recommended for interpreting conflicting data in isotopic tracer studies?

- Methodology : Apply mixed-effects models to account for variability between biological replicates. Use Bayesian inference to quantify uncertainty in low-signal scenarios (e.g., trace metabolite detection). For meta-analyses, calculate standardized effect sizes (e.g., Cohen’s d) to harmonize disparate datasets .

Methodological Best Practices

- Data Reporting : Include raw isotopic ratios, instrument parameters (e.g., NMR pulse sequences, MS ionization modes), and calibration curves in supplemental files. Reference primary literature for known compounds and provide full spectral data for novel derivatives .

- Ethical Replication : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。